molecular formula C18H20ClN3O B2897966 (1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034264-50-9

(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No.: B2897966
CAS No.: 2034264-50-9
M. Wt: 329.83
InChI Key: IUOXMICYPYTHLU-UHFFFAOYSA-N
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Description

(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group attached to a chlorophenyl ring and a dihydropyrazolo[1,5-a]pyrazinyl moiety, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentyl and chlorophenyl intermediates, followed by their coupling with the dihydropyrazolo[1,5-a]pyrazinyl core. Common reagents used in these reactions include chlorinating agents, cyclopentyl halides, and pyrazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and understanding the molecular basis of various biological processes.

Medicine

In medicine, this compound has potential therapeutic applications. It can be explored for its efficacy in treating diseases by targeting specific molecular pathways and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This can lead to changes in cellular processes, which can be harnessed for therapeutic or industrial purposes.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-15-5-3-14(4-6-15)18(8-1-2-9-18)17(23)21-11-12-22-16(13-21)7-10-20-22/h3-7,10H,1-2,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOXMICYPYTHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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